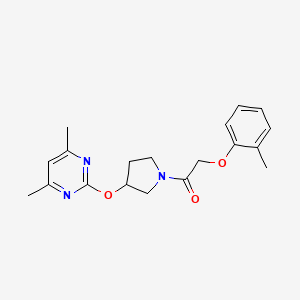
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a pyrimidine moiety, and an o-tolyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the o-Tolyloxy Group: The final step involves the etherification reaction to attach the o-tolyloxy group to the ethanone backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration as a potential pharmaceutical compound for treating various diseases.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
1-(3-(Pyridin-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone: Similar structure with a pyridine ring instead of a pyrimidine ring.
1-(3-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-1-yl)-2-(phenoxy)ethanone: Similar structure with a phenoxy group instead of an o-tolyloxy group.
Uniqueness
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
生物活性
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolidine ring linked to a 4,6-dimethylpyrimidin-2-yloxy group and an o-tolyloxy moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4O2, with a molecular weight of approximately 300.36 g/mol. The compound's structure allows it to participate in various chemical interactions, making it a valuable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂ |
| Molecular Weight | 300.36 g/mol |
| CAS Number | 2034475-62-0 |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors, modulating their activity through binding interactions. The presence of both pyrimidine and pyrrolidine rings enhances its potential as a pharmacophore in drug design.
Biological Targets:
- Enzymatic Inhibition: The compound may act as an inhibitor for various enzymes involved in cancer pathways.
- Receptor Modulation: It can potentially influence receptor activity related to cell signaling and proliferation.
Research Findings
Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity. For instance, analogs similar to this compound have shown promising results against estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines .
Case Studies
-
Cytotoxic Activity:
- Compounds structurally related to this compound were evaluated for their cytotoxicity against various cancer cell lines.
- Notably, certain derivatives exhibited greater potency than established EGFR inhibitors like gefitinib, suggesting potential for development as novel anticancer agents.
- Synergistic Effects:
属性
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-6-4-5-7-17(13)24-12-18(23)22-9-8-16(11-22)25-19-20-14(2)10-15(3)21-19/h4-7,10,16H,8-9,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTINKIXGPLXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














